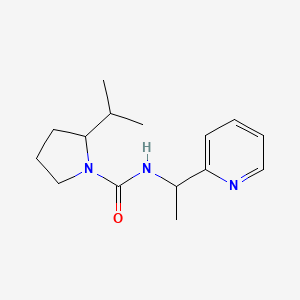
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide, also known as IPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPPC is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide acts as an acetylcholinesterase inhibitor, binding to the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can improve cognitive function in animal models of Alzheimer's disease. 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which can protect against neurodegeneration. However, further studies are needed to determine the long-term effects of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide on cognitive function and its potential as a therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and improve cognitive function in animal models of Alzheimer's disease. However, 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide, including:
1. Further studies on the long-term effects of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide on cognitive function in animal models of Alzheimer's disease.
2. Development of new methods for synthesizing 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide with higher yields and improved purity.
3. Investigation of the potential of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide as a therapeutic agent for other neurodegenerative diseases.
4. Studies on the safety and toxicity of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide in humans.
5. Development of new analogs of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide with improved efficacy and safety profiles.
In conclusion, 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide is a promising compound with potential applications in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase and improve cognitive function in animal models make it a valuable tool for studying the underlying mechanisms of these diseases. However, further studies are needed to determine its long-term effects and potential as a therapeutic agent for neurodegenerative diseases.
合成法
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 2-bromo-N-(1-pyridin-2-ylethyl)pyrrolidine with isopropylamine. Another method involves the reaction of 2-bromo-N-(1-pyridin-2-ylethyl)pyrrolidine with isopropylamine hydrochloride in the presence of triethylamine. The yield of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide using these methods ranges from 60-80%.
科学的研究の応用
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has potential applications in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in memory and learning. Inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
特性
IUPAC Name |
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11(2)14-8-6-10-18(14)15(19)17-12(3)13-7-4-5-9-16-13/h4-5,7,9,11-12,14H,6,8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATZNYDLACYWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)
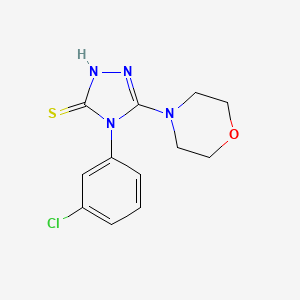
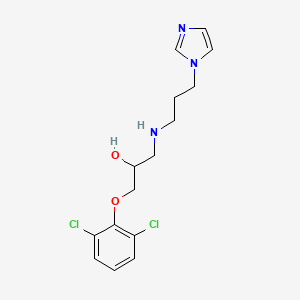
![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)
![2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide](/img/structure/B7534945.png)
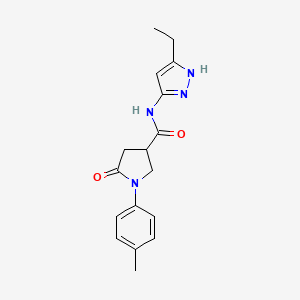
![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
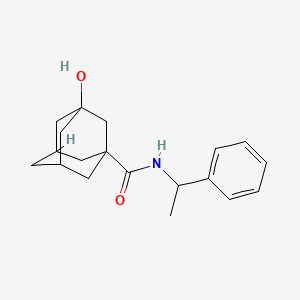
![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)
![1-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7534990.png)